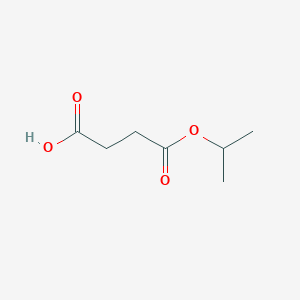

Succinic acid monoisopropyl ester

Description

Contextual Significance of Succinic Acid Derivatives in Chemical Synthesis

Succinic acid and its derivatives are pivotal platform chemicals in modern chemical synthesis. frontiersin.orgresearchgate.net As a C4 dicarboxylic acid, succinic acid serves as a versatile building block for a wide array of valuable chemicals. frontiersin.orgresearchgate.net These include precursors for polymers like polyesters and alkyd resins, as well as compounds such as 1,4-butanediol (B3395766) (BDO), tetrahydrofuran (B95107) (THF), and γ-butyrolactone. frontiersin.orgwikipedia.orgresearchgate.net The derivatives of succinic acid, including its esters, are particularly significant. They are employed in the synthesis of products ranging from plasticizers and lubricants to surfactants and detergents. researchgate.netnih.govresourcewise.com The ability to modify the properties of succinic acid through derivatization, such as esterification, allows for the fine-tuning of its chemical and physical characteristics to suit specific applications. nih.gov This adaptability makes succinic acid derivatives a cornerstone in both academic research and industrial processes, driving investigations into new synthetic routes and applications. researchgate.net

Overview of Esterification Products from Dicarboxylic Acids

Dicarboxylic acids, such as succinic acid, can undergo esterification to form monoesters or diesters. wikipedia.orgchemeurope.com The reaction conditions, including the molar ratio of alcohol to acid and the type of catalyst, can be controlled to favor the formation of one over the other. acs.orggoogle.com For instance, research has shown that the selective monomethyl esterification of dicarboxylic acids can be achieved using methods like monocarboxylate chemisorption on alumina. acs.org The esterification of dicarboxylic acids is a widely studied area, with research focusing on various catalysts, including Lewis acid ionic liquids and heterogeneous catalysts, to improve reaction efficiency and yield. researchgate.netresearchgate.net The resulting esters have diverse applications; for example, esters of aliphatic dicarboxylic acids are considered promising biodegradable plasticizers for polymers like PVC. mdpi.com Furthermore, dicarboxylic acid esters are valuable tools in biocatalysis for creating hybrid compounds and functionalized polyesters. beilstein-journals.org

Structural Features and Chemical Functionality within Research Disciplines

Succinic acid monoisopropyl ester (C7H12O4) is characterized by the presence of both a carboxylic acid group and an isopropyl ester group. lookchem.com This bifunctional nature is central to its chemical reactivity and utility in research. The free carboxylic acid moiety allows it to participate in reactions typical of carboxylic acids, such as further esterification or amidation, while the ester group can undergo hydrolysis. nih.govchemcess.com This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules. lookchem.com For example, dicarboxylic acid monoesters are utilized in the synthesis of medicinally important structures like β-lactams. mdpi.comresearchgate.net The specific arrangement of these functional groups influences the molecule's physical properties, such as its boiling point and density.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H12O4 | |

| Molecular Weight | 160.17 g/mol | |

| IUPAC Name | 4-oxo-4-propan-2-yloxybutanoic acid | |

| Boiling Point | 264.1±23.0 °C at 760 mmHg | |

| Density | 1.1±0.1 g/cm³ |

Role of Bio-based Feedstocks in its Production and Research Interest

The production of succinic acid from renewable, bio-based feedstocks is a significant area of research, driven by the desire for more sustainable chemical manufacturing processes. nih.govresearchgate.net The US Department of Energy has identified succinic acid as a top value-added chemical that can be produced from biomass. resourcewise.com Fermentation of sugars from sources like corn or sugarcane using engineered microorganisms is a key method for producing bio-succinic acid. researchgate.netrsc.org This bio-based succinic acid can then be used as a starting material for the synthesis of its derivatives, including this compound. google.com The use of bio-based feedstocks not only reduces reliance on fossil fuels but can also lead to processes with a lower carbon footprint. frontiersin.orgrsc.org The development of efficient and economically viable routes from biomass to succinic acid and its esters is a major focus of current academic and industrial research. resourcewise.comrsc.org For instance, research has explored the use of various biomass sources, including glycerol (B35011) and corn stover, for bio-succinic acid production. rsc.org

Scope of Academic Research on this compound

Academic research on this compound and related monoesters of succinic acid is multifaceted. A significant portion of the research focuses on optimizing its synthesis. This includes studies on various catalytic systems, such as heterogeneous catalysts and microwave-assisted reactions, to improve the efficiency of esterification of succinic acid with isopropanol (B130326). researchgate.netnih.gov For example, studies have investigated the use of catalysts like D-Hβ in microwave-irradiated reactors to enhance reaction yields and minimize waste. researchgate.netnih.gov

Another key area of investigation is its application as a synthetic intermediate. For instance, succinic acid monoesters are explored as building blocks in the synthesis of complex organic molecules and polymers. mdpi.comresearchgate.netmdpi.com Research has demonstrated the use of dicarboxylic acid monoesters in the synthesis of 3-amino-2-azetidinones, which are important medicinal scaffolds. mdpi.comresearchgate.net

Furthermore, some studies delve into the potential biological activities of succinic acid monoesters. For example, succinic acid monoethyl ester has been investigated as a potential insulinotropic agent. nih.gov While direct research on the biological properties of the monoisopropyl ester is less common, the study of its ethyl analogue suggests a potential avenue for future investigation. The compound is also used as an intermediate in the preparation of prodrugs for central nervous system diseases. lookchem.com

| Research Area | Description | Key Findings/Examples | Source |

|---|---|---|---|

| Synthesis Optimization | Developing efficient methods for the selective synthesis of monoesters. | Use of heterogeneous catalysts and microwave-assisted synthesis to improve yields and reduce waste. | researchgate.netnih.gov |

| Synthetic Intermediate | Utilizing the bifunctional nature of the molecule to build more complex structures. | Application in the synthesis of β-lactams and other medicinally relevant scaffolds. | mdpi.comresearchgate.net |

| Polymer Chemistry | Incorporation into polymers to modify their properties. | Used to create bio-based unsaturated polyester (B1180765) resins. | mdpi.com |

| Pharmaceutical Applications | Investigating potential therapeutic uses and as a component of prodrugs. | Succinic acid monoethyl ester studied as an insulinotropic agent; monoisopropyl ester used in prodrug synthesis for CNS diseases. | lookchem.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-propan-2-yloxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(2)11-7(10)4-3-6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMSBDCQLRJNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275678 | |

| Record name | Succinic acid monoisopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20279-38-3 | |

| Record name | Succinic acid monoisopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Catalytic Production

Direct Esterification of Succinic Acid with Isopropanol (B130326)

The direct esterification of succinic acid with isopropanol is the most straightforward and widely employed method for the synthesis of succinic acid monoisopropyl ester. The reaction involves the condensation of one of the carboxylic acid groups of succinic acid with the hydroxyl group of isopropanol, releasing a molecule of water. The equilibrium nature of this reaction necessitates the use of catalysts and often the removal of water to drive the reaction towards the desired monoester product.

Homogeneous Catalysis Approaches

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high catalytic activity and selectivity under relatively mild reaction conditions.

Traditional esterification frequently employs strong mineral acids, such as sulfuric acid, as catalysts. google.com These proton-donating acids accelerate the reaction by protonating the carbonyl oxygen of the succinic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by isopropanol. A patent describes a process for preparing diisopropyl succinate (B1194679) where concentrated sulfuric acid is used as the catalyst. google.com The reaction is carried out under reflux conditions, with the temperature of the reaction kettle maintained at 82–84 °C. google.com Toluene is used as a dehydrating agent to remove the water formed during the reaction, thus shifting the equilibrium towards the product side. google.com

While effective, the use of mineral acids presents challenges related to corrosion of equipment and difficulties in catalyst separation from the product mixture, which can lead to contamination and require extensive purification steps.

Lewis acids, which are electron-pair acceptors, also serve as effective homogeneous catalysts for the esterification of succinic acid. Research has explored the use of various Lewis acid ionic liquids for the synthesis of diisopropyl succinate. researchgate.net One study synthesized nine different Lewis acid ionic liquids and found that [Bmim]Br-Fe2Cl6 exhibited the best catalytic performance. researchgate.net Optimal conditions for the synthesis of diisopropyl succinate using this catalyst were found to be a catalyst amount of 10.0% (by weight of succinic acid), a reaction temperature of 100°C, a reaction time of 4 hours, and a succinic acid to isopropanol molar ratio of 1:5. researchgate.net Under these conditions, a yield of 88.9% for diisopropyl succinate was achieved, with an esterification rate of 92.7%. researchgate.net The catalyst demonstrated good reusability, with only a 1.7% decrease in yield after six cycles. researchgate.net

Heterogeneous Catalysis Strategies

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of easy separation, reusability, and reduced environmental impact.

Solid acid catalysts are a prominent class of heterogeneous catalysts for esterification. google.com They offer the benefits of being non-corrosive, easily separable, and reusable.

Ion-exchange resins , such as Amberlyst-15, have been successfully used in the synthesis of monoesters of succinic acid. researchgate.net For instance, monoethyl succinate was prepared by the partial esterification of succinic anhydride (B1165640) with ethanol (B145695) using Amberlyst-15 as a catalyst. researchgate.net This approach avoids the formation of significant amounts of diester and simplifies product purification. researchgate.net

Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them effective shape-selective catalysts. H-β zeolite, which possesses moderate Brønsted acidity, has been investigated for the esterification of succinic acid with various alcohols, including isopropanol. researchgate.netresearchgate.net One study reported a 72% conversion of succinic acid and a 60% yield of the valuable diester using a zeolite Y catalyst under moderate reaction conditions, indicating good conversion and selectivity. researchgate.net The catalytic activity of zeolites is influenced by their acid strength and pore structure. researchgate.net

| Catalyst Type | Specific Catalyst | Reactants | Key Findings |

| Homogeneous | |||

| Mineral Acid | Sulfuric Acid | Succinic Acid, Isopropanol | Effective under reflux with azeotropic water removal. google.com |

| Lewis Acid | [Bmim]Br-Fe2Cl6 | Succinic Acid, Isopropanol | 88.9% yield of diisopropyl succinate at 100°C. Catalyst is reusable. researchgate.net |

| Heterogeneous | |||

| Solid Acid | Amberlyst-15 | Succinic Anhydride, Ethanol | Selective synthesis of monoethyl succinate. researchgate.net |

| Solid Acid | Zeolite Y | Succinic Acid, Ethanol | 72% conversion of succinic acid and 60% yield of diethyl succinate. researchgate.net |

| Solid Acid | H-β Zeolite | Succinic Acid, Isopropanol | Investigated for esterification, demonstrating the applicability of zeolites. researchgate.net |

Supported Metal Catalysts

The esterification of succinic acid is effectively catalyzed by various supported catalysts, which offer benefits such as ease of separation and potential for reuse. While classical supported metal catalysts are used in related hydrogenations, for esterification, the focus is often on solid acid catalysts, which include metal-exchanged clays (B1170129) and supported metal oxides.

Cation-exchanged montmorillonite (B579905) (Mn+-MMT) clays serve as effective heterogeneous catalysts for esterification reactions. researchgate.netcore.ac.uk The catalytic activity of these materials is linked to the Brønsted acidity generated from the polarization of water molecules coordinated to the interlayer cations (metal aqua complexes). core.ac.uk The acidity and, consequently, the catalytic efficacy are influenced by the charge-to-radius ratio of the exchanged metal cation. researchgate.netcore.ac.uk For instance, Al³⁺-exchanged montmorillonite (Al³⁺-mont) has demonstrated high activity in the esterification of succinic anhydride. researchgate.netcore.ac.uk

Another significant class of supported catalysts is sulfated zirconia (SZ). These materials are known for their strong acidic properties. For the esterification of succinic acid, sulfated zirconia supported on mesoporous silica (B1680970) like SBA-15 (SZ-SBA-15) has been investigated. researchgate.net The ordered mesoporous structure of the SBA-15 support is retained after the incorporation of zirconium, providing a high surface area for the reaction. researchgate.net The use of such solid superacid catalysts can significantly enhance the reaction rate.

Zeolites, such as microporous beta-25 and mesoporous Al-MCM-41, are also reported as active catalysts for the esterification of succinic acid. researchgate.net Their well-defined pore structures and acidic sites contribute to their catalytic performance.

Reaction Optimization Parameters in Catalytic Esterification (Temperature, Time, Catalyst Loading)

Optimizing reaction parameters is critical for maximizing the conversion of succinic acid and the selectivity towards the monoisopropyl ester, while minimizing the formation of the diisopropyl succinate by-product. Key parameters include temperature, reaction time, and catalyst loading.

Temperature: The reaction temperature significantly influences the rate of esterification. Studies on related succinic acid esterifications show that optimal temperatures typically range from 80°C to 120°C. acs.org For instance, in the synthesis of diisopropyl succinate using Lewis acid ionic liquids, a reaction temperature of 100°C was found to be optimal. researchgate.net In processes using solid bio-succinic acid, temperatures may be higher, in the range of 120°C to 140°C, to ensure the acid dissolves and remains in solution. google.com

Time: The duration of the reaction is adjusted to achieve maximum conversion without promoting the formation of by-products. In one study, an optimal reaction time of 4 hours was identified for the synthesis of diisopropyl succinate. researchgate.net For the esterification of succinic anhydride with p-cresol (B1678582) over a clay catalyst, a longer time of 8 hours was found to be optimal. researchgate.net

Catalyst Loading: The amount of catalyst used is a crucial factor. For the esterification of acetic acid with isopropanol using an ion-exchange resin, catalyst loading was varied from 5 to 25 wt%. acs.org A study on diisopropyl succinate synthesis reported an optimal catalyst amount of 10.0% (g/g) relative to the mass of succinic acid. researchgate.net

Molar Ratio of Reactants: The molar ratio of alcohol to acid is a key parameter to control the extent of esterification. To favor the formation of the monoester, a lower ratio of isopropanol to succinic acid would theoretically be used. However, to drive the reaction towards the diester, a significant excess of the alcohol is common. For diisopropyl succinate synthesis, a molar ratio of succinic acid to isopropyl alcohol of 1:4 or 1:5 has been reported as optimal. researchgate.net

| Parameter | Reported Optimal Range/Value | Context/Catalyst System | Reference |

|---|---|---|---|

| Temperature | 100°C | Diisopropyl succinate synthesis (Lewis acid ionic liquid) | researchgate.net |

| Temperature | 80-120°C | General esterification for diisopropyl succinate | |

| Temperature | 78-120°C | Succinic acid + Ethanol (Amberlyst-15) | acs.org |

| Reaction Time | 4 hours | Diisopropyl succinate synthesis (Lewis acid ionic liquid) | researchgate.net |

| Reaction Time | 8 hours | Succinic anhydride + p-cresol (Al³⁺-MMT) | researchgate.net |

| Catalyst Loading | 10.0% (w/w of acid) | Diisopropyl succinate synthesis (Lewis acid ionic liquid) | researchgate.net |

| Catalyst Loading | 1-5 wt% | Succinic acid + Ethanol (Amberlyst-15) | acs.org |

| Molar Ratio (Acid:Alcohol) | 1:5 | Diisopropyl succinate synthesis (Lewis acid ionic liquid) | researchgate.net |

| Molar Ratio (Acid:Alcohol) | 1:4 | General esterification for diisopropyl succinate |

Solvent-Free Esterification Processes

Solvent-free, or "neat," reaction conditions are increasingly favored as they align with the principles of green chemistry by reducing waste and simplifying purification. Several approaches to solvent-free esterification for succinic acid derivatives have been explored.

Mechanochemistry, specifically high-speed ball-milling (HSBM), has emerged as a novel method for conducting solvent-free esterification at room temperature. nih.gov This technique uses mechanical force to initiate and sustain chemical reactions, avoiding the need for bulk solvents. nih.gov

Furthermore, the esterification of succinic acid can proceed via autocatalysis, where one of the reactants, typically the carboxylic acid itself, catalyzes the reaction. rsc.org Computational studies on the esterification of succinic acid with ethylene (B1197577) glycol in the absence of both an external catalyst and a solvent have shown that the reaction can proceed through self-catalysis by the acid, alcohol, or even the water produced. rsc.org A patented process describes the autocatalytic esterification of solid bio-succinic acid with an alkanol, where the reactants are heated under pressure without an added catalyst. google.com

For the synthesis of monoesters from anhydrides, a solvent-free method using alkali salt bases like sodium acetate (B1210297) (NaOAc) or potassium carbonate (K₂CO₃) as catalysts has also been reported. stackexchange.com

By-product Formation in Monoisopropyl Ester Synthesis (e.g., Diisopropyl Succinate)

The esterification of succinic acid with isopropanol is a consecutive reaction. The first step yields this compound and water. This monoester can then react further with another molecule of isopropanol to form the by-product, diisopropyl succinate, and a second molecule of water.

The formation of the diester is a significant consideration when the monoester is the desired product. The product stream from the esterification reactor typically contains a mixture of unreacted succinic acid, the monoester, and the diester. google.com Controlling the reaction conditions is paramount to maximizing the yield of the monoisopropyl ester. The primary method for controlling the product distribution is by manipulating the stoichiometric ratio of the reactants. Using a molar ratio of succinic acid to isopropanol of 1:1 or slightly higher would favor the formation of the monoester. Conversely, a large excess of isopropanol drives the equilibrium towards the formation of diisopropyl succinate. researchgate.net The continuous removal of water from the reaction mixture also shifts the equilibrium towards the product side, potentially increasing the formation of the diester if the reaction is allowed to proceed for an extended period.

Synthesis from Succinic Anhydride and Isopropanol

An alternative and often more direct route to the monoester is through the reaction of succinic anhydride with isopropanol. This method avoids the co-production of water, which simplifies the process and prevents the hydrolytic side reactions that can occur in direct esterification.

The core of this synthetic route is the ring-opening of the cyclic succinic anhydride. The reaction involves a nucleophilic attack by the hydroxyl group of isopropanol on one of the carbonyl carbons of the anhydride. This attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, resulting in the formation of the this compound. This method is highly regioselective, yielding almost exclusively the monoester under controlled conditions, as the second carboxylic acid group is formed in the process, which is less reactive towards further esterification than the initial anhydride.

While the ring-opening of succinic anhydride with an alcohol can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst can significantly increase the reaction rate and allow for milder conditions. stackexchange.com

Several catalytic systems are effective for this transformation:

Tertiary Amines: Basic catalysts such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) are known to effectively promote the reaction. stackexchange.comgoogle.com Pyridine can be used in catalytic amounts to facilitate the alcoholysis of the anhydride. google.com

Alkali Salt Bases: Simple and inexpensive bases like sodium acetate (NaOAc), potassium acetate (KOAc), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃) have been shown to efficiently catalyze the preparation of monoalkyl esters from cyclic anhydrides in solvent-free conditions. stackexchange.com

Heterogeneous Acid Catalysts: Cation-exchanged clays, such as Al³⁺-montmorillonite (Al³⁺-mont) and H⁺-montmorillonite (H⁺-mont), are active catalysts for the esterification of succinic anhydride. researchgate.netcore.ac.uk The proposed mechanism involves the protonation of the anhydride by the acid catalyst, followed by the nucleophilic attack of the alcohol. core.ac.uk

Regioselectivity and Isomer Control

A key challenge in the synthesis of this compound is achieving high regioselectivity to favor the formation of the monoester over the diester, diisopropyl succinate. The symmetrical nature of succinic acid means that both carboxylic acid groups are, in principle, equally reactive. However, selective mono-esterification can be achieved by carefully controlling the reaction parameters.

One effective strategy is to use a specific molar ratio of reactants. By using a stoichiometric excess of succinic acid relative to isopropanol, the probability of the alcohol reacting with a second molecule of succinic acid is reduced, thus favoring monoester formation. The choice of catalyst also plays a crucial role. For instance, certain heterogeneous acid catalysts can exhibit shape selectivity that favors the formation of the monoester.

Research has shown that the ratio of monoester to diester can be controlled by adjusting reaction conditions. For example, in the esterification of dicarboxylic acids, the yield of the monoester can be significant under specific catalyst and reactant ratio conditions. One study on the esterification of succinic acid with various alcohols found that high yields of the monoester (40-60%) could be achieved with specific catalysts like sulfuric acid and p-toluenesulfonic acid when reacting with 2-methylpropan-1-ol and pentan-1-ol. researchgate.netlp.edu.ua

Derivatization from Substituted Succinic Anhydrides

An alternative and often highly regioselective route to monoesters involves the ring-opening of a succinic anhydride derivative with an alcohol. This method is particularly effective because the reaction of an alcohol with a cyclic anhydride typically proceeds readily to form the monoester, with the second esterification being a much slower subsequent step.

Alkenyl Succinic Anhydride Routes (e.g., C₁₂/₁₄-Alkenyl Succinic Anhydride)

Alkenyl succinic anhydrides (ASAs), particularly those with longer alkyl chains such as dodecenyl succinic anhydride (DDSA) and tetradecenyl succinic anhydride (TDSA), are important industrial intermediates. The reaction of these anhydrides with isopropanol provides a direct route to the corresponding monoisopropyl esters.

The reaction involves the nucleophilic attack of the isopropanol on one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of a carboxylic acid and an isopropyl ester. This reaction is generally efficient and can often be carried out under mild conditions. For industrial applications, these reactions are sometimes performed in the presence of a solvent to manage viscosity and improve contact between reactants. core.ac.uk

A patent describes the use of C₁₂-C₁₄ alkenyl succinic anhydrides in reactions with alcohols like isopropanol, often in the presence of a tertiary amine catalyst such as pyridine in a solvent like dimethylformamide, to produce monoesters. google.com

Alkyl Succinic Anhydride Routes

Similar to their alkenyl counterparts, alkyl succinic anhydrides can be readily converted to their corresponding monoisopropyl esters. The reaction mechanism is analogous, involving the nucleophilic ring-opening of the anhydride by isopropanol. This method offers a high degree of selectivity for the monoester, as the conditions required for the subsequent esterification of the free carboxylic acid are typically more forcing.

Reaction Conditions and Yield Optimization

The optimization of reaction conditions is critical to maximize the yield and purity of this compound, regardless of the synthetic route. Key parameters that are often manipulated include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts, including the diester.

Catalyst: The choice and concentration of the catalyst are crucial. For esterification of succinic acid, catalysts can range from mineral acids to solid acid catalysts. In the case of anhydride ring-opening, a basic catalyst may be employed to facilitate the reaction.

Molar Ratio of Reactants: As previously discussed, adjusting the molar ratio of succinic acid/anhydride to isopropanol is a primary method for controlling the mono- to diester ratio.

Removal of Water: In direct esterification reactions, the removal of water as it is formed can drive the equilibrium towards the products, thereby increasing the yield.

The following table summarizes the optimization of conditions for the synthesis of diisopropyl succinate using a Lewis acid ionic liquid catalyst, which provides insights into the factors influencing esterification. While the goal was the diester, the principles of optimization are relevant. researchgate.net

| Parameter | Optimized Value |

| Catalyst | [Bmim]Br-Fe₂Cl₆ |

| Catalyst Amount | 10.0% (g/g) of succinic acid |

| Reactant Ratio (Isopropanol:Succinic Acid) | 5:1 |

| Temperature | 100°C |

| Time | 4 h |

| Yield of Diisopropyl Succinate | 88.9% |

Novel Synthetic Pathways and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods in chemistry. This has led to the exploration of novel pathways for the production of this compound that minimize waste and avoid the use of harsh reagents.

Enzymatic Synthesis

Enzymatic catalysis, particularly using lipases, has emerged as a powerful green alternative for ester synthesis. Lipases are highly selective enzymes that can catalyze esterification reactions under mild conditions, often with high regioselectivity. nih.gov

Candida antarctica lipase (B570770) B (CALB), often immobilized and commercially available as Novozym 435, is one of the most widely used and efficient biocatalysts for esterification. sinica.edu.twlpnu.ua It can be used to synthesize succinic acid esters with high conversion rates. The enzymatic process offers several advantages:

High Selectivity: Lipases can exhibit remarkable regioselectivity, favoring the formation of the monoester. researchgate.net

Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption.

Environmental Benefits: The use of a reusable and biodegradable catalyst in aqueous or solvent-free systems minimizes environmental impact.

A study on the lipase-catalyzed production of a succinic acid ester using immobilized Candida antarctica lipase B demonstrated the potential for high-yield synthesis through the optimization of reaction parameters. nih.gov

The following table presents the optimized conditions found in that study for the esterification of succinic acid with oleyl alcohol, which serves as a model for enzymatic succinate ester synthesis.

| Parameter | Optimized Value |

| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) |

| Temperature | 41.1°C |

| Time | 272.8 min |

| Enzyme Amount | 20 mg |

| Alcohol:Acid Molar Ratio | 7.8:1 |

| Esterification Percentage | 85.0% |

The choice of solvent can also significantly impact the outcome of lipase-catalyzed reactions with succinic anhydride. For instance, the acylation of (R,S)-2-octanol with succinic anhydride catalyzed by immobilized CALB yielded predominantly the diester in acetonitrile (B52724), while the monoester (hemiester) was the major product in tetrahydrofuran (B95107). researchgate.netrsc.org This highlights the importance of the reaction medium in controlling selectivity.

Supercritical Fluid Reactions

The use of supercritical fluids, particularly supercritical carbon dioxide (scCO₂), as a reaction medium for esterification processes presents several advantages over conventional methods. Supercritical fluids exhibit unique properties, such as gas-like viscosity and liquid-like density, which can enhance mass transfer and reaction rates.

Research into the esterification of dicarboxylic acids with alcohols under supercritical conditions has demonstrated the potential for catalyst-free synthesis. chemrxiv.org The elevated temperatures and pressures characteristic of supercritical conditions can be sufficient to drive the reaction forward, yielding the desired esters with high selectivity and at an accelerated rate. chemrxiv.org In the context of producing this compound, utilizing supercritical isopropanol would not only act as a reactant but also as the solvent, simplifying the reaction setup.

Furthermore, supercritical carbon dioxide can be employed as a co-solvent in the esterification of carboxylic acids. chemrxiv.orgacs.org This approach has been shown to significantly increase reaction rates. For instance, the esterification of phthalic anhydride with methanol (B129727) saw a 5400-fold rate increase when using supercritical CO₂ as a co-solvent compared to batch experiments at atmospheric pressure. chemrxiv.org The use of scCO₂ is also advantageous for its non-toxic and "Generally Recognized As Safe" (GRAS) status, and it can be easily separated from the reaction mixture by depressurization. acs.org Lipase-catalyzed esterifications in scCO₂ have also been explored, showing enhanced yields compared to solvent-free or traditional solvent-based systems. acs.org

Table 1: Comparison of Esterification Yields in Different Media

| Reaction Medium | Catalyst | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Solvent-free | Lipase | Oleic acid, Methanol | 10.51 | acs.org |

| Hexane | Lipase | Oleic acid, Methanol | 10.10 | acs.org |

| Supercritical CO₂ | Lipase | Oleic acid, Methanol | 39.41 | acs.org |

Photochemical Routes

Recent advancements in photochemistry have introduced green and sustainable methods for esterification that operate under mild conditions. chemrxiv.org A notable development is the use of Eosin Y as a multifunctional photoacid catalyst that can be activated by visible light to catalyze the esterification of carboxylic acids. chemrxiv.orgnih.gov This approach avoids the need for strong, environmentally hazardous acids or toxic activating agents. chemrxiv.org

The proposed mechanism for this photoacid-catalyzed esterification involves a proton-coupled electron transfer (PCET) between Eosin Y and the carboxylic acid. chemrxiv.orgchemrxiv.org This process facilitates the formation of a transient ketyl radical from the carboxylic acid. chemrxiv.orgchemrxiv.org This ketyl radical subsequently couples with the alcohol, in this case, isopropanol, to yield the corresponding ester, this compound, in potentially good to excellent yields. chemrxiv.orgchemrxiv.org This method is noted for its operational simplicity, high selectivity, and low catalyst loading. chemrxiv.org

While this method has been demonstrated for a broad scope of cinnamic acids, α-keto acids, and phenyl propiolic acids, its application to dicarboxylic acids like succinic acid presents a promising avenue for further research. chemrxiv.orgchemrxiv.org

Electrocatalytic Production

Electrochemical synthesis is emerging as a key technology for the production of chemicals from renewable feedstocks, offering a pathway that can be powered by renewable energy sources. nih.gov The electrocatalytic production of this compound can be conceptualized through a two-fold approach: the electrochemical synthesis of the succinic acid precursor, followed by an electrocatalytic esterification.

The synthesis of succinic acid itself can be achieved through the electrochemical reduction of maleic acid. researchgate.net Studies have demonstrated the galvanostatic synthesis of succinic acid from maleic acid in an ion-exchange membrane flow cell using various cathodes (stainless steel, lead, copper), achieving yields between 95% and 99%. researchgate.net

Following the synthesis of succinic acid, an electrochemical esterification step can be employed. Research has shown that using a gold electrode with an applied potential can promote the esterification of carboxylic acids with alcohols. chemrxiv.org The mechanism is believed to involve the formation of a carbocation intermediate from the carboxylic acid, which enhances the reaction efficiency with the alcohol. chemrxiv.org This technology has been successfully applied to increase the ester content in low-alcohol liquor by over 20%. chemrxiv.org Applying this principle, succinic acid could be electrocatalytically reacted with isopropanol to form this compound.

Table 2: Research Findings on Electrocatalytic Synthesis of Succinic Acid

| Cathode Material | Starting Material | Product | Yield (%) | Coulombic Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Stainless Steel | Maleic Acid | Succinic Acid | 95-99 | 80-99 | researchgate.net |

| Lead | Maleic Acid | Succinic Acid | 95-99 | 80-99 | researchgate.net |

| Copper | Maleic Acid | Succinic Acid | 95-99 | 80-99 | researchgate.net |

Chemical Reactivity and Transformations

Hydrolysis and Saponification

The cleavage of the ester bond in succinic acid monoisopropyl ester can be achieved under both acidic and basic conditions, leading to different products and proceeding through distinct mechanisms.

Under acidic conditions, the hydrolysis of this compound yields succinic acid and isopropanol (B130326). This reaction is reversible and its mechanism involves several proton transfer steps. The process begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Following a series of proton transfers, the isopropanol molecule is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and forms succinic acid. youtube.com The entire process is an equilibrium, and the reverse reaction is known as Fischer esterification. youtube.com

The general mechanism for acid-catalyzed ester hydrolysis can be summarized as follows:

Protonation of the carbonyl oxygen by an acid catalyst. masterorganicchemistry.com

Nucleophilic attack by water on the protonated carbonyl carbon. youtube.com

Proton transfer from the attacking water molecule to one of the hydroxyl groups.

Elimination of the alcohol (isopropanol).

Deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the acid catalyst. masterorganicchemistry.com

The base-catalyzed hydrolysis of an ester is termed saponification. For this compound, this reaction with a strong base, such as sodium hydroxide (B78521), is effectively irreversible and produces a salt of succinic acid (succinate) and isopropanol. masterorganicchemistry.com

The reaction is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The rate law can be expressed as: Rate = k[Ester][OH⁻]

The mechanism proceeds via a nucleophilic acyl substitution:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com

Elimination of the isopropoxide ion (⁻O-iPr) as the leaving group, which reforms the carbonyl group, yielding succinic acid. youtube.com

Deprotonation of the newly formed carboxylic acid by the strongly basic isopropoxide ion, resulting in the formation of the succinate (B1194679) salt and isopropanol. youtube.com This final acid-base step is highly favorable and drives the reaction to completion. masterorganicchemistry.com

Table 1: Comparison of Hydrolysis and Saponification

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Saponification |

|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) |

| Reversibility | Reversible youtube.com | Irreversible masterorganicchemistry.com |

| Initial Product | Succinic Acid & Isopropanol | Succinate Salt & Isopropanol |

| Kinetics | Typically pseudo-first order (with excess water) | Second-order chemrxiv.org |

| Mechanism | Protonation followed by nucleophilic attack masterorganicchemistry.com | Nucleophilic attack followed by elimination youtube.com |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.orgyoutube.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comwikipedia.org

This compound can react with other alcohols in the presence of an acid or base catalyst to form a different ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess as the solvent. masterorganicchemistry.comyoutube.com

For instance, reacting the monoisopropyl ester with methanol (B129727) under acidic conditions would lead to the formation of succinic acid monomethyl ester and isopropanol. The acid-catalyzed mechanism is similar to that of hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. masterorganicchemistry.com

While less common, it is possible for an exchange reaction to occur between two different esters. The equilibrium in such reactions is dictated by the relative stability of the reactants and products.

Formation of Diesters (e.g., Diisopropyl Succinate)

This compound is a key intermediate in the synthesis of diisopropyl succinate. The formation of the diester involves the esterification of the remaining carboxylic acid group of the monoester with another molecule of isopropanol. researchgate.net This reaction is typically carried out under acidic conditions, often using a catalyst and a dehydrating agent to remove the water formed and drive the reaction to completion. google.com

A common industrial method involves reacting succinic acid directly with isopropanol in the presence of a catalyst. google.com The reaction proceeds through the monoester intermediate to form the final diester product. The process often involves refluxing the mixture and using a water separator to continuously remove water. google.com

The synthesis can also be achieved through the transesterification of a different succinic acid diester, such as dimethyl succinate, with isopropanol.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 3-(isopropoxycarbonyl)propanoic acid | C₇H₁₂O₄ |

| Succinic acid | Butanedioic acid | C₄H₆O₄ |

| Isopropanol | Propan-2-ol | C₃H₈O |

| Diisopropyl succinate | Diisopropyl butanedioate nist.gov | C₁₀H₁₈O₄ nist.govchemicalland21.com |

| Sodium hydroxide | Sodium hydroxide | NaOH |

| Succinate | Butanedioate | C₄H₄O₄²⁻ |

| Isopropoxide | Propan-2-olate | C₃H₇O⁻ |

| Methanol | Methanol | CH₄O |

| Succinic acid monomethyl ester | 3-(methoxycarbonyl)propanoic acid | C₅H₈O₄ |

Equilibrium Considerations in Esterification

(CH₂)₂(CO₂H)₂ + CH(CH₃)₂OH ⇌ HO₂C(CH₂)₂CO₂CH(CH₃)₂ + H₂O HO₂C(CH₂)₂CO₂CH(CH₃)₂ + CH(CH₃)₂OH ⇌ (CH₃)₂CHO₂C(CH₂)₂CO₂CH(CH₃)₂ + H₂O

Kinetic studies on similar esterification reactions, such as acetic acid with isopropyl alcohol, demonstrate that the reaction is exothermic. acs.orgnih.gov This implies that lower temperatures favor a higher equilibrium constant (Kₐ), although they also decrease the reaction rate. acs.orgnih.gov For instance, in the catalyzed esterification of acetic acid and isopropanol, the equilibrium constant Kₐ decreases as the temperature increases, indicating the exothermic nature of the process. nih.gov

To drive the equilibrium towards the product side, an excess of the alcohol reactant (isopropanol) is typically used. acs.orgnih.gov Increasing the molar ratio of alcohol to acid leads to a higher conversion of the acid. acs.org Another critical factor is the removal of water, a by-product of the reaction. Continuous removal of water from the reaction mixture shifts the equilibrium to favor the formation of the ester products. epo.org

Table 1: Factors Influencing Esterification Equilibrium

| Factor | Effect on Equilibrium | Rationale |

|---|---|---|

| Temperature | Higher temperature decreases the equilibrium constant (exothermic reaction). nih.gov | Le Châtelier's principle; favors reactants in an exothermic process. |

| Molar Ratio | An excess of isopropanol shifts the equilibrium towards products. acs.org | Increases the concentration of a reactant, driving the reaction forward. |

| Water Removal | Continuous removal of water shifts the equilibrium towards products. epo.org | Removes a product, causing the equilibrium to shift to replace it. |

Strategies for Selective Monoester or Diester Formation

Achieving selectivity for either the monoisopropyl ester or the diisopropyl ester requires careful control of reaction conditions and choice of starting materials.

Selective Monoester Formation: A primary strategy for synthesizing the monoester is to start with succinic anhydride (B1165640) instead of succinic acid. wikipedia.org The reaction of succinic anhydride with one equivalent of isopropanol cleaves the anhydride ring to yield almost exclusively the monoester. wikipedia.orgvaia.com This method is highly efficient as it avoids the formation of water and the subsequent equilibrium limitations associated with direct esterification. researchgate.net

(CH₂CO)₂O + CH(CH₃)₂OH → HO₂C(CH₂)₂CO₂CH(CH₃)₂

Selective Diester Formation: To favor the formation of diisopropyl succinate, a significant excess of isopropanol is necessary, along with the use of an acid catalyst and conditions that facilitate the removal of water, such as reactive distillation. epo.orggoogle.com Incomplete conversion to the diester often results in a mixture containing residual monoester and unreacted succinic acid, which can complicate purification and downstream applications. epo.orggoogle.com The use of heterogeneous catalysts, such as certain zeolites or ion-exchange resins, has been shown to be effective in driving the reaction towards high conversion and selectivity for the diester under optimized conditions. researchgate.net

Carboxylic Acid Functional Group Reactivity

The free carboxylic acid group in this compound is the primary site for a variety of subsequent chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Amidation and Peptide Coupling Analogues

The carboxylic acid moiety can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine. Common methods involve the use of coupling reagents, which are widely employed in peptide synthesis. youtube.comyoutube.com

Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine to form the corresponding amide. youtube.comresearchgate.net The use of such reagents avoids the need for harsh conditions and is often performed at room temperature. mdpi.com This methodology is analogous to peptide bond formation, where the activated carboxyl group of one amino acid reacts with the amino group of another. nih.govchemrxiv.org

Table 2: Common Coupling Reagents for Amidation

| Reagent | Name | By-product |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| CDI | 1,1'-Carbonyldiimidazole | Imidazole, CO₂ |

| TCT | 2,4,6-Trichloro-1,3,5-triazine | Cyanuric acid derivatives |

Acyl Halide Formation and Subsequent Reactions

The hydroxyl group of the carboxylic acid can be replaced by a halogen (typically chlorine) to form an acyl halide, a highly reactive functional group. libretexts.org The most common reagent for this transformation is thionyl chloride (SOCl₂), often used with a proton scavenger like pyridine (B92270) to neutralize the HCl by-product. libretexts.orglibretexts.org Oxalyl chloride is another effective reagent. libretexts.org

HO₂C(CH₂)₂CO₂CH(CH₃)₂ + SOCl₂ → ClOC(CH₂)₂CO₂CH(CH₃)₂ + SO₂ + HCl

The resulting acyl chloride, this compound chloride, is a valuable synthetic intermediate. Its high reactivity allows for efficient conversion into other carboxylic acid derivatives, such as esters (via reaction with alcohols), amides (via reaction with amines), and anhydrides, under mild conditions. libretexts.orggoogle.com For example, its reaction with an alcohol provides an alternative route to forming a diester of succinic acid. libretexts.org

Anhydride Formation from the Free Carboxylic Acid

The free carboxylic acid group of the monoester can participate in anhydride formation. An efficient method involves the reaction of the monoester with a dehydrating agent like acetyl chloride or phosphorus oxychloride. orgsyn.org Alternatively, intramolecular cyclization can be induced to form the parent succinic anhydride, though this would involve the loss of the isopropyl ester group. A more relevant transformation is the formation of a mixed anhydride. For instance, reacting the monoester with another acyl chloride would yield a mixed anhydride.

A specific application involves the synthesis of anhydrides from 2-monosubstituted succinic acid monoesters, which can then be used in further reactions like the Dakin-West reaction. acs.org The formation of a cyclic anhydride from the monoester itself is not a direct reaction, as it would require the removal of the isopropyl group. However, the free carboxylic acid can react with activating agents to form an intermediate that can then react with another carboxylate to form an intermolecular anhydride.

Reduction Reactions

The functional groups of this compound can be targeted for reduction. The carboxylic acid group can be selectively reduced to a primary alcohol in the presence of the ester, although this often requires specific reducing agents. More commonly, both the carboxylic acid and the ester groups are reduced.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the carboxylic acid functional groups to the corresponding alcohols. quora.com This reaction would convert this compound into 1,4-butanediol (B3395766).

Catalytic hydrogenation can also be employed. For example, diethyl succinate can be reduced to 1,4-butanediol. wikipedia.org Similarly, the hydrogenation of this compound over suitable catalysts would be expected to yield 1,4-butanediol. wikipedia.org The reduction of related succinates is a key step in the production of commercially important chemicals like tetrahydrofuran (B95107) (THF) and γ-butyrolactone. google.com

Cyclization and Dehydration Processes

The linear C4 structure of this compound makes it a prime candidate for intramolecular reactions, leading to the formation of five-membered ring structures.

The carboxylic acid moiety of this compound can undergo intramolecular dehydration to form succinic anhydride. This reaction can be achieved through thermal methods at high temperatures (e.g., 220-270°C) or by using chemical dehydrating agents such as acetyl chloride or acetic anhydride under milder conditions. wikipedia.orgyoutube.comnih.gov The process involves the elimination of a water molecule from the dicarboxylic acid precursor (in this case, by reacting two molecules of the monoester or through a disproportionation mechanism). The ester group is generally stable under these conditions, though high temperatures could potentially lead to ester condensation as a side reaction. kpi.ua The formation of succinic anhydride is a key step in some pathways to produce γ-butyrolactone. researchgate.net

This compound is a direct precursor to γ-butyrolactone (GBL), an important industrial solvent and chemical intermediate. researchgate.netsocietyforscience.org The transformation typically proceeds through a two-step mechanism: an initial dehydration/cyclization followed by reduction. The proposed pathway involves the intramolecular cyclization of the monoester to form succinic anhydride, which is then hydrogenated over a metal catalyst (such as palladium or rhenium) to yield GBL. researchgate.net

Catalytic transfer hydrogenation (CTH) offers a promising alternative to using high-pressure molecular hydrogen. mdpi.com In this process, a hydrogen donor molecule, such as isopropanol, transfers hydrogen to the substrate in the presence of a catalyst. This method is particularly relevant for this compound, as isopropanol can serve as both the hydrogen donor and the solvent.

Research has shown that succinic acid can be converted to GBL via CTH using unsupported ReOₓ nanoparticles as the catalyst and isopropanol as the hydrogen donor. mdpi.com The reaction proceeds through a simultaneous CTH and dehydration/dealcoholization process. At temperatures around 290°C, this system demonstrates significant yields of GBL from succinic acid. mdpi.com Given that isopropanol is the esterifying alcohol in this compound, it is an intrinsic part of the reaction system, making this a highly efficient and atom-economical pathway. The process combines the cyclization of the succinate backbone with the reduction of the carbonyl group in a single pot.

Table 2: Research Findings on GBL Formation from Succinic Acid via CTH

| Catalyst | Hydrogen Donor | Temperature | Yield of GBL | Source |

|---|---|---|---|---|

| ReOₓ NPs | Isopropanol | 290°C | 43% (after 18h) | mdpi.com |

This table is based on research using succinic acid as the starting material, which serves as a model for the reactivity of its monoester.

Advanced Analytical Characterization and Quantification in Research

Spectroscopic Methods for Structural Elucidation of Intermediates and Products

Spectroscopy is indispensable for confirming the molecular structure of succinic acid monoisopropyl ester and for monitoring the progress of its synthesis. Each method offers unique insights into the compound's chemical architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for the structural confirmation of this compound. It allows for the unambiguous identification of the different types of protons in the molecule based on their chemical environment. The expected ¹H NMR spectrum would feature distinct signals corresponding to the isopropyl group and the succinic acid backbone.

The esterification reaction can be monitored by observing the disappearance of the starting material signals (e.g., the broad carboxylic acid proton of succinic acid) and the concurrent appearance of the product signals. Specifically, the emergence of the septet and doublet characteristic of the isopropyl group and the shift of the methylene (B1212753) protons adjacent to the newly formed ester linkage confirm product formation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Integration |

|---|---|---|---|

| -CH(CH₃)₂ | Septet | 4.9-5.1 | 1H |

| -CH(CH ₃)₂ | Doublet | 1.2-1.3 | 6H |

| -O-CO-CH ₂- | Triplet | ~2.65 | 2H |

| -CH ₂-COOH | Triplet | ~2.60 | 2H |

Note: Chemical shifts are approximate and can vary based on the solvent used.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. nist.gov For this compound, the IR spectrum provides direct evidence of both the carboxylic acid and the ester moieties. spectroscopyonline.com The presence of a broad absorption band for the O-H stretch of the carboxylic acid and two distinct carbonyl (C=O) stretching bands—one for the carboxylic acid and one for the ester—are key diagnostic features. spectroscopyonline.comresearchgate.net The C-O stretching vibrations further confirm the ester group. spectroscopyonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch (broad) | 3300-2500 | Strong, Broad |

| Alkyl C-H | Stretch | 2980-2850 | Medium |

| Ester C=O | Stretch | ~1735 | Strong |

| Carboxylic Acid C=O | Stretch | ~1710 | Strong |

| Carboxylic Acid C-O | Stretch | 1300-1200 | Medium |

Source: Data adapted from general ester and carboxylic acid spectroscopy principles and NIST data for isopropyl succinate (B1194679). nist.govspectroscopyonline.comresearchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. libretexts.org The molecular ion peak [M]⁺ would correspond to the compound's molecular weight (160.17 g/mol ). Electron ionization (EI) would induce characteristic fragmentation, providing confirmatory structural evidence. Key fragmentation pathways for esters include cleavage alpha to the carbonyl group and loss of the alkoxy group. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 160 | [M]⁺ | Molecular Ion |

| 117 | [M - C₃H₇]⁺ | Loss of isopropyl group |

| 101 | [M - OC₃H₇]⁺ | Loss of isopropoxy group |

| 73 | [C₃H₅O₂]⁺ | Cleavage product |

| 59 | [C₃H₇O]⁺ | Isopropoxy cation |

Raman spectroscopy, a complementary vibrational spectroscopy technique to IR, can also be employed for characterization. It is particularly useful for analyzing the carbon backbone and symmetric vibrations, which may be weak in the IR spectrum. Studies on succinic acid have utilized Raman spectroscopy to investigate polymorphism and crystallization processes. researchgate.netresearchgate.net Similarly, for this compound, Raman spectroscopy could be applied to study its crystalline forms and to monitor phase transitions. The strong C=O stretching vibrations and the skeletal vibrations of the alkyl chain would be prominent features in the Raman spectrum. researchgate.netchemicalbook.com

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from a reaction mixture and for quantifying its purity and yield.

Gas chromatography (GC) is an ideal technique for analyzing volatile compounds like this compound. glsciences.eu It allows for the separation of the product from starting materials (succinic acid, isopropanol) and any byproducts, such as the diester (diisopropyl succinate). Purity is assessed by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

For more definitive identification and quantification, GC is coupled with mass spectrometry (GC-MS). und.edu As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for positive identification of the product and any impurities. und.edu While succinic acid itself often requires derivatization (e.g., silylation with agents like BSTFA) to increase its volatility for GC analysis, the ester is typically volatile enough for direct injection. uran.ua The use of an internal standard is common for accurate quantification in both GC and GC-MS analyses. und.edu

Table 4: GC-MS Analysis Parameters for Succinic Acid Derivatives

| Parameter | Description |

|---|---|

| Column | Typically a non-polar or medium-polarity column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) is used for separating organic acids and esters. |

| Injection Mode | Splitless or split injection, depending on the concentration of the analyte. und.edu |

| Temperature Program | A temperature gradient is used to ensure good separation of compounds with different boiling points. und.edu |

| Detection (MS) | Electron Ionization (EI) is common. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes. uran.ua |

| Quantification | Achieved by creating a calibration curve using standards of known concentration, often with an internal standard to correct for injection volume variations. glsciences.euund.edu |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile derivatives like this compound. Due to the compound's carboxylic acid and ester functional groups, it possesses polarity that makes it amenable to several HPLC modes.

Research Findings: The analysis of succinic acid and its esters often employs reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). sielc.com For instance, in RP-HPLC, a C18 or C8 stationary phase is common, with a mobile phase typically consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic mobile phase ensures that the carboxyl group of the monoester remains protonated, leading to more consistent retention times.

In one analytical approach for succinic acid, a mixed-mode column combining anion exchange and reversed-phase mechanisms was used. sielc.com This allowed for the separation of organic acids with retention times adjustable by the acetonitrile percentage in the mobile phase, a flexibility not available in traditional ion-exchange chromatography. sielc.com For UV detection, a wavelength of around 210 nm is often suitable for detecting the carboxylic acid chromophore. However, given the lack of a strong chromophore, alternative detection methods such as Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are highly effective. sielc.com LC-MS methods, in particular, offer high sensitivity and selectivity, providing both quantification and mass confirmation of the ester. mtc-usa.com A rapid LC-MS method for succinic acid utilized a gradient elution on a silica-hydride-based column, demonstrating the ability to achieve analysis times under 10 minutes. mtc-usa.com

Table 1: Representative HPLC Conditions for Succinic Acid and Related Compounds

| Parameter | Setting 1: Mixed-Mode | Setting 2: HILIC | Setting 3: LC-MS |

| Stationary Phase | Primesep D (mixed-mode anion exchange/RP) sielc.com | Primesep S2 (HILIC) sielc.com | Cogent Diamond Hydride™ mtc-usa.com |

| Mobile Phase | Water/Acetonitrile with ammonium (B1175870) formate (B1220265) buffer sielc.com | Water/Acetonitrile gradient sielc.com | A: Water/Methanol/Ammonium Acetate (B1210297) B: Acetonitrile/Water/Ammonium Acetate mtc-usa.com |

| Detection | UV (250 nm), MS compatible sielc.com | UV (225 nm) sielc.com | ESI-TOF Mass Spectrometer mtc-usa.com |

| Application Note | Separation of organic acids. sielc.com | Separation of succinic acid and its anhydride (B1165640). sielc.com | Rapid screening of succinic acid. mtc-usa.com |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC, often described as a hybrid of gas and liquid chromatography. teledynelabs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. youtube.com This technique is lauded for its high efficiency, rapid analysis times, and reduced consumption of organic solvents, making it an environmentally friendly or "green" analytical method. nih.gov

Research Findings: For a compound like this compound, SFC is particularly advantageous. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations without a significant loss in resolution compared to HPLC. nih.gov While pure CO2 is nonpolar, its solvent strength can be easily tuned by adding polar organic modifiers, such as methanol, ethanol (B145695), or acetonitrile, making it suitable for separating moderately polar compounds like monoesters of dicarboxylic acids. nih.gov

SFC is widely applied in pharmaceutical analysis for both chiral and achiral separations. teledynelabs.com Recent studies have demonstrated the successful separation of fatty acid esters and their enantiomers using SFC coupled with mass spectrometry (SFC-MS). nih.gov In one method, a chiral column with an acetonitrile-methanol mobile phase modifier enabled the rapid separation of most fatty acid ester racemic pairs within five minutes. nih.gov This highlights the potential of SFC for not only quantifying this compound but also for separating it from other structurally similar esters or impurities.

Table 2: Comparison of Chromatographic Techniques for Ester Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

| Primary Mobile Phase | Liquid (e.g., Water, Acetonitrile) | Supercritical Fluid (e.g., CO2) teledynelabs.com |

| Key Advantages | Versatile, well-established, wide range of detectors. | Fast analysis, high resolution, reduced organic solvent use. nih.gov |

| Typical Applications | Purity testing, quantification of non-volatile compounds. sielc.com | Chiral separations, high-throughput screening, analysis of lipids and esters. nih.gov |

| Pressure Drop | Higher | Lower nih.gov |

| Environmental Impact | Higher organic solvent waste. | Greener, as CO2 is easily vented and recycled. nih.gov |

Thermal Analysis Techniques

Thermal analysis is essential for understanding the material properties of this compound, including its thermal stability, melting point, and crystallinity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a compound.

Research Findings: For this compound, a TGA scan would reveal the temperature at which the compound begins to degrade. The analysis of related succinate esters shows distinct, multi-step decomposition patterns. mdpi.com A typical thermogram for the mono-isopropyl ester would likely show an initial mass loss corresponding to the volatilization or decomposition of the isopropyl group, followed by the decomposition of the remaining succinic acid backbone at a higher temperature, which often involves decarboxylation. Studies on imidazoline/dimethyl succinate hybrids showed they were thermally stable up to approximately 200 °C, with the initial decomposition stage related to the breaking of the ester bonds. mdpi.com TGA is critical for establishing the upper-temperature limit for processing and storage of the material.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Research Findings: A DSC thermogram for this compound would provide its precise melting point, which is a key indicator of purity. A sharp, well-defined endothermic peak signifies a highly crystalline and pure substance, whereas a broad peak suggests the presence of impurities or an amorphous nature. For comparison, DSC analysis of pure succinic acid shows a sharp melting endotherm, and when it forms cocrystals, this melting point shifts, indicating the formation of a new crystalline phase. researchgate.netresearchgate.net The enthalpy of fusion, calculated from the area of the melting peak, provides information about the degree of crystallinity. DSC is also used to study polyesters derived from succinic acid, revealing transitions like glass transition temperature (Tg) and melting temperature (Tm). utwente.nl

Table 3: Expected Thermal Analysis Data for this compound

| Analysis Technique | Information Obtained | Expected Results for this compound |

| TGA | Thermal stability, decomposition temperatures. | Multi-step decomposition, initial loss corresponding to the isopropyl ester group. mdpi.com |

| DSC | Melting point, enthalpy of fusion, crystallinity. | A sharp endothermic peak at the melting point, indicating crystalline form. researchgate.net |

X-ray Diffraction (XRD) for Crystalline Forms or Catalyst Structure

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. For a solid derivative like this compound, XRD can confirm its crystalline nature and identify its specific crystal lattice structure.

Research Findings: If this compound is a crystalline solid, its powder XRD pattern will exhibit a unique set of diffraction peaks at specific 2θ angles. This pattern serves as a fingerprint for that particular crystalline form, or polymorph. Studies on succinic acid itself show well-defined diffraction peaks that are indicative of its high crystallinity. researchgate.net When succinic acid forms cocrystals, new and distinct peaks appear in the XRD pattern, confirming the formation of a new crystalline phase. researchgate.net Similarly, XRD has been used to characterize the crystal structures of various long-chain alkyl esters, demonstrating that individual esters can be identified and distinguished by their unique diffraction data. nih.gov Therefore, XRD would be an indispensable tool for solid-state characterization, polymorphism screening, and quality control of this compound.

In-situ and Operando Spectroscopy for Reaction Monitoring

Monitoring the esterification reaction to produce this compound in real-time is crucial for optimizing reaction conditions, understanding kinetics, and maximizing yield. In-situ and operando spectroscopic techniques allow for the analysis of the reaction mixture as it happens, without the need for sampling.

Research Findings: The esterification of succinic acid is a well-studied process where real-time monitoring is beneficial. nih.govresearchgate.net Techniques such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy are ideal for this purpose. An in-situ FTIR probe inserted into the reactor can monitor the progress of the reaction by tracking the disappearance of the C=O stretch of the succinic anhydride reactant (if used) and the appearance of the C=O stretch of the ester product at a different wavenumber. Similarly, the O-H stretch of the carboxylic acid would decrease in intensity as the reaction proceeds. This data allows for the calculation of reaction rates and conversion in real-time. Such monitoring is a key component of Process Analytical Technology (PAT) in chemical manufacturing. For example, in the production of dialkyl succinate via reactive distillation, continuous monitoring is essential to control the process and ensure the purity of the final product. researchgate.net

Applications in Chemical Synthesis and Specialized Materials Science

Precursor for Value-Added Chemicals

Succinic acid and its esters are recognized as key platform chemicals derivable from renewable resources, serving as a starting point for the synthesis of various C₄ chemicals. mdpi.comrsc.orgresearchgate.netresearchgate.net While much of the research has focused on dimethyl and diethyl succinates, the principles of their conversion are applicable to succinic acid monoisopropyl ester.

γ-Butyrolactone (GBL), a widely used solvent and intermediate in the production of other chemicals like N-methyl-2-pyrrolidone, can be synthesized from succinic acid and its derivatives. mdpi.comwikipedia.org The conversion of succinic acid esters to GBL typically involves a catalytic hydrogenation process. researchgate.netresearchgate.net In this reaction, the ester group of this compound would be catalytically reduced. This process often proceeds through the formation of succinic anhydride (B1165640) as an intermediate, followed by hydrogenation. mdpi.com The reaction is typically carried out at elevated temperatures and pressures using heterogeneous catalysts, such as those based on ruthenium or palladium. researchgate.netresearchgate.net

Tetrahydrofuran (B95107) (THF) is another significant solvent and a monomer for the production of polytetramethylene ether glycol (PTMEG). mdpi.com The synthesis of THF can be achieved from succinic acid and its esters through catalytic hydrogenation. rsc.orggoogle.comwikipedia.org The process generally involves the hydrogenation of the succinic acid moiety to 1,4-butanediol (B3395766) (1,4-BDO), which then undergoes acid-catalyzed dehydration and cyclization to form THF. eschemy.com Alternatively, GBL, derived from this compound as described above, can be further hydrogenated to yield THF. mdpi.com

1,4-Butanediol (1,4-BDO) is a high-value chemical intermediate used in the production of plastics, polyurethanes, and other industrial chemicals. google.comchemicalbook.com The production of 1,4-BDO from succinic acid esters is a well-established route involving catalytic hydrogenation. rsc.orgscribd.comnih.gov For this compound, this would entail the reduction of both the carboxylic acid and the ester functional groups to hydroxyl groups. This transformation typically requires robust catalytic systems, often bimetallic catalysts, under high-pressure hydrogen. rsc.org The direct hydrogenation of succinic acid esters to 1,4-BDO is a key step in the bio-based production of this important monomer. nih.gov

Pyrrolidones, particularly N-methyl-2-pyrrolidone (NMP), are important solvents with a wide range of applications. Succinic acid and its derivatives serve as precursors for the synthesis of the pyrrolidone ring structure. wikipedia.orgfraunhofer.de The synthesis of pyrrolidone derivatives from this compound would likely proceed through amidation followed by cyclization. The ester or the carboxylic acid can react with an amine (such as methylamine (B109427) for NMP synthesis) to form an amide. Subsequent intramolecular cyclization, often under thermal conditions, would yield the corresponding pyrrolidone. This route is a key pathway for converting C₄ dicarboxylic acids into nitrogen-containing heterocyclic compounds. fraunhofer.de

This compound, as a derivative of succinic acid, is a fundamental C₄ building block. researchgate.netresearchgate.netosti.gov Its chemical structure allows for a variety of transformations to produce other four-carbon molecules. Beyond the major chemicals discussed above, it can be a precursor to other specialty chemicals through various organic reactions, leveraging the reactivity of its two functional groups.

Role in Polymer Chemistry

Succinic acid is a well-known monomer in the synthesis of biodegradable polyesters, such as poly(butylene succinate) (PBS) and poly(ethylene succinate) (PES). wikipedia.orgmdpi.commdpi.com These polymers are gaining increasing attention as sustainable alternatives to conventional plastics. Succinic acid esters are also utilized in these polymerization processes. researchgate.net

This compound can potentially be used in polymer chemistry in several ways. It could be hydrolyzed to succinic acid, which is then used in polycondensation reactions with diols. Alternatively, it could be transesterified with a diol in the presence of a suitable catalyst to form polyester (B1180765) chains. The presence of the isopropyl group may influence the reaction kinetics and the properties of the resulting polymer. Research in this area has explored the use of various succinic acid esters in creating polyesters and copolyesters with tailored properties. mdpi.comnih.gov The incorporation of succinic acid and its derivatives can lead to polymers with desirable characteristics such as biodegradability and improved ductility. mdpi.commdpi.com Furthermore, succinic acid has been used to synthesize aromatic monomers for high-performance polyesters. rsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1,4-Butanediol (1,4-BDO) |

| γ-Butyrolactone (GBL) |

| Isopropanol (B130326) |

| N-methyl-2-pyrrolidone (NMP) |

| Poly(butylene succinate) (PBS) |

| Poly(ethylene succinate) (PES) |

| Polytetramethylene ether glycol (PTMEG) |

| Pyrrolidone |

| Succinic acid |

| This compound |

Monomer or Co-monomer in Polymeric Ester Synthesis

Succinic acid and its esters are significant building blocks, or monomers, for the synthesis of thermoplastic polyesters. mdpi.com As a dicarboxylic acid derivative, this compound can undergo polycondensation reactions. The remaining carboxylic acid group can react with a diol (a molecule with two alcohol groups) to form a polyester chain. This process allows for the incorporation of the succinate (B1194679) unit into the backbone of a polymer.